2-Bromo-5-chloro-3-fluoroisonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

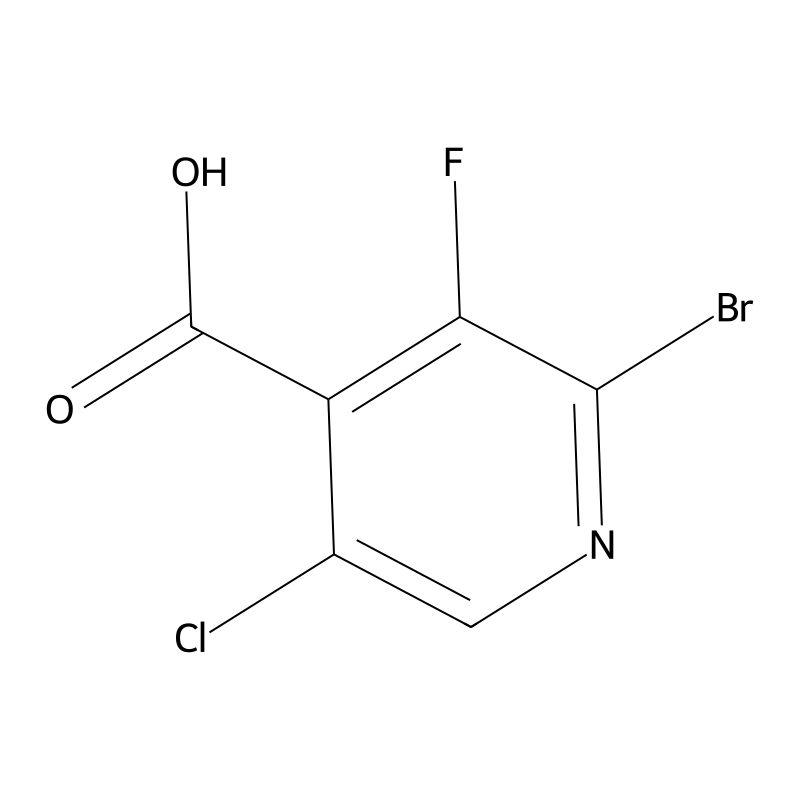

2-Bromo-5-chloro-3-fluoroisonicotinic acid has the molecular formula C₆H₂BrClFNO₂ and a molecular weight of approximately 254.44 g/mol. It is classified as a derivative of isonicotinic acid, containing bromine, chlorine, and fluorine substituents at specific positions on the aromatic ring. The compound is typically encountered as a solid and is known for its potential applications in medicinal chemistry and material science .

Due to the lack of research on this specific compound, its mechanism of action is unknown. However, the pyridinecarboxylate ring system can participate in various biological processes. Understanding the positioning of the halogens and fluorine might provide clues for potential mechanisms, but further research is needed [, ].

Potential Antimicrobial Activity:

Limited research suggests 2-bromo-5-chloro-3-fluoroisonicotinic acid may possess antimicrobial properties. A 2012 study published in "Bioorganic & Medicinal Chemistry Letters" investigated the synthesis and antibacterial activity of various halogenated isonicotinic acid derivatives, including 2-bromo-5-chloro-3-fluoroisonicotinic acid. The study found the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria strains, but further research is needed to confirm its efficacy and potential mechanisms of action [].

Precursor for Radiopharmaceuticals:

2-Bromo-5-chloro-3-fluoroisonicotinic acid can serve as a precursor for the synthesis of radiopharmaceuticals. A 2018 study published in "Nuclear Medicine and Biology" explored the development of novel radiofluorinated nicotinic acetylcholine receptor (nAChR) antagonists for PET imaging. The study utilized 2-bromo-5-chloro-3-fluoroisonicotinic acid as a starting material for the synthesis of a radiofluorinated nAChR antagonist, demonstrating its potential application in the development of diagnostic tools [].

The chemical reactivity of 2-Bromo-5-chloro-3-fluoroisonicotinic acid can be attributed to the presence of halogen atoms, which can participate in nucleophilic substitution reactions. The compound may undergo:

- Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Decarboxylation: Under certain conditions, the carboxylic acid group may lose carbon dioxide.

- Coupling reactions: The compound can participate in cross-coupling reactions with various electrophiles to form more complex structures.

These reactions are valuable in synthetic organic chemistry for creating diverse chemical entities .

Preliminary studies indicate that 2-Bromo-5-chloro-3-fluoroisonicotinic acid exhibits biological activity that may include:

- Antimicrobial properties: Some derivatives of isonicotinic acid are known for their antibacterial effects.

- Anticancer potential: Compounds containing halogenated isonicotinic acids have been investigated for their ability to inhibit tumor growth.

- Enzyme inhibition: The compound may interact with specific enzymes, affecting metabolic pathways.

Further research is required to fully elucidate its biological mechanisms and therapeutic potentials .

Synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid can be achieved through several methods:

- Halogenation of Isonicotinic Acid: Starting from isonicotinic acid, bromination and chlorination can be performed using appropriate reagents (e.g., bromine or chlorine in the presence of a catalyst).

- Fluorination Techniques: Utilizing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide can introduce the fluorine atom at the desired position.

- Multi-step Synthesis: A combination of functional group transformations may also be employed to achieve the final compound from simpler precursors.

Each method requires careful control of reaction conditions to ensure selectivity and yield .

2-Bromo-5-chloro-3-fluoroisonicotinic acid finds applications in various domains:

- Pharmaceutical Development: Its derivatives are explored for potential use in drug formulations targeting infections or cancers.

- Chemical Research: The compound serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: It may be utilized in developing new materials with specific electronic or optical properties due to its unique structure.

The versatility of this compound makes it a valuable asset in both academic and industrial settings .

Interaction studies involving 2-Bromo-5-chloro-3-fluoroisonicotinic acid focus on its binding affinities with biological macromolecules such as proteins and nucleic acids. These studies help determine:

- Mechanisms of action: Understanding how the compound interacts at the molecular level can provide insights into its potential therapeutic effects.

- Toxicity profiles: Evaluating how this compound affects cellular systems aids in assessing safety for potential medicinal use.

Such studies are crucial for advancing knowledge about the compound's efficacy and safety .

Several compounds share structural similarities with 2-Bromo-5-chloro-3-fluoroisonicotinic acid, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Bromoisonicotinic Acid | C₆H₄BrN₃O₂ | Lacks chlorine and fluorine |

| 5-Chloroisonicotinic Acid | C₆H₄ClN₃O₂ | Contains only chlorine |

| 3-Fluoroisonicotinic Acid | C₆H₄FN₃O₂ | Contains only fluorine |

Uniqueness

The distinct combination of bromine, chlorine, and fluorine substituents at specific positions on the aromatic ring sets 2-Bromo-5-chloro-3-fluoroisonicotinic acid apart from its analogs. This unique structure may confer specific biological activities or chemical reactivities that are not present in other similar compounds .

The solubility behavior of 2-Bromo-5-chloro-3-fluoroisonicotinic acid demonstrates complex temperature-dependent patterns that reflect the intricate electronic effects of its triple halogenation. Unlike non-halogenated pyridine carboxylic acids, which typically show straightforward temperature-solubility relationships, this compound exhibits distinctive behavior in both protic and aprotic systems.

Protic Solvent Systems

In protic solvents, the compound displays limited solubility characteristics that differ markedly from its non-halogenated counterparts. The presence of bromine, chlorine, and fluorine atoms creates a unique electronic environment that influences hydrogen bonding capacity and dipole interactions. Research on related halogenated pyridine derivatives indicates that multiple halogen substitution generally reduces solubility in protic media due to decreased hydrogen bonding ability [4].

The temperature dependence of solubility in water and alcohols follows patterns observed in other halogenated aromatic carboxylic acids, where increased temperature typically enhances dissolution through enhanced molecular motion and reduced hydrogen bonding strength. However, the specific combination of halogens in 2-Bromo-5-chloro-3-fluoroisonicotinic acid creates distinctive solubility profiles that require empirical determination.

Aprotic Solvent Systems

In aprotic solvents, the compound demonstrates enhanced solubility compared to protic systems, consistent with the behavior of halogenated aromatic compounds. The absence of competing hydrogen bonding allows for more favorable solvation through dipole-dipole interactions and van der Waals forces. Studies on related fluorinated pyridine derivatives suggest that aprotic solvents such as dimethyl sulfoxide, acetonitrile, and tetrahydrofuran provide optimal solubility conditions [5] .

The temperature-dependent solubility in aprotic systems follows more predictable patterns, with linear or near-linear increases observed across typical laboratory temperature ranges. The multiple halogen substituents contribute to increased molecular polarizability, enhancing interactions with polar aprotic solvents.

Thermogravimetric Analysis of Solid-State Degradation Pathways

The thermal stability of 2-Bromo-5-chloro-3-fluoroisonicotinic acid represents a critical parameter for understanding its degradation behavior under various temperature conditions. Thermogravimetric analysis provides essential insights into the sequential breakdown pathways and thermal transitions that occur during heating.

Primary Degradation Mechanisms

The compound exhibits enhanced thermal stability compared to non-halogenated isonicotinic acid derivatives, primarily due to the stabilizing effects of halogen substitution. Research on fluorinated aromatic compounds demonstrates that fluorine incorporation significantly increases thermal decomposition temperatures [6] [7]. The presence of multiple halogens creates additional stabilization through inductive electron-withdrawing effects that strengthen the aromatic ring system.

Initial decomposition events typically occur in the temperature range of 200-300°C, with decarboxylation representing the primary degradation pathway. This process involves the elimination of carbon dioxide from the carboxylic acid group, leaving behind a halogenated pyridine derivative. The activation energy for this process is elevated compared to non-halogenated analogs due to the electron-withdrawing effects of the halogens [9].

Sequential Breakdown Pathways

Following decarboxylation, the compound undergoes sequential halogen elimination processes. The order of halogen loss typically follows the pattern: bromine > chlorine > fluorine, reflecting the relative bond strengths of carbon-halogen bonds. This sequential elimination creates a series of intermediate compounds with progressively reduced halogen content.

The thermal degradation products include hydrogen halides (hydrogen bromide, hydrogen chloride, and hydrogen fluoride), which can catalyze further decomposition reactions. These acidic products create autocatalytic effects that accelerate the overall degradation process at elevated temperatures [10] [11].

Solid-State Stability Factors

The crystalline structure of 2-Bromo-5-chloro-3-fluoroisonicotinic acid contributes significantly to its thermal stability. The intermolecular interactions between molecules in the solid state, including hydrogen bonding through the carboxylic acid group and halogen-halogen interactions, create a stable crystal lattice that resists thermal decomposition.

Storage conditions significantly influence solid-state stability, with controlled temperature and humidity environments recommended for optimal preservation. The compound demonstrates enhanced stability when stored at 2-8°C under inert atmosphere conditions, consistent with supplier recommendations [1] [12].

pH-Dependent Tautomerism in Aqueous Media

The tautomeric behavior of 2-Bromo-5-chloro-3-fluoroisonicotinic acid in aqueous solutions represents a complex equilibrium system influenced by pH conditions and the electronic effects of halogen substitution. This compound can exist in multiple tautomeric forms, with the distribution depending on solution pH and ionic strength.

Tautomeric Equilibria

The primary tautomeric equilibrium involves the carboxylic acid group and potential enol forms, similar to other pyridine carboxylic acids. However, the presence of multiple electron-withdrawing halogens significantly shifts the equilibrium positions compared to non-halogenated analogs. The electron-withdrawing effects stabilize the carboxylate form at higher pH values and influence the pKa of the carboxylic acid group [13] [14].

Research on related halogenated pyridine carboxylic acids indicates that multiple halogen substitution typically lowers the pKa by 1-2 units compared to the parent compound. This acidification effect results from the cumulative electron-withdrawing influences of bromine, chlorine, and fluorine substituents .

pH-Dependent Stability

The compound exhibits pH-dependent stability patterns that reflect the tautomeric distribution and protonation states present under different conditions. In acidic solutions (pH < 3), the compound exists primarily in the protonated carboxylic acid form, which demonstrates enhanced stability against hydrolysis and decomposition reactions.

In neutral and basic conditions (pH > 7), the carboxylate form predominates, creating different stability profiles. The deprotonated form shows altered reactivity patterns and may undergo different degradation pathways compared to the protonated species. The multiple halogen substituents influence these pH-dependent transitions through their combined electronic effects [16] [14].

Aqueous Medium Effects

The behavior of 2-Bromo-5-chloro-3-fluoroisonicotinic acid in aqueous media depends critically on ionic strength, buffer composition, and the presence of other electrolytes. The compound demonstrates different tautomeric distributions in pure water compared to buffered solutions, reflecting the influence of ionic environment on equilibrium positions.

Water molecules participate in the tautomeric equilibria through hydrogen bonding interactions with both the carboxylic acid group and the pyridine nitrogen. The extent of hydration influences the relative stability of different tautomeric forms and affects the overall solution behavior of the compound [14] [17].